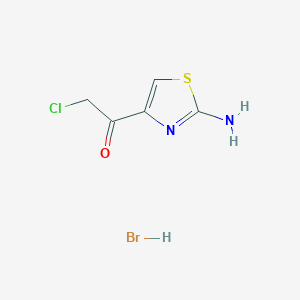
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide typically involves the reaction of 2-amino-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazole amines or alcohols.
科学的研究の応用
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical agents, including antimicrobial and anticancer drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Applications: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
2-Amino-1,3-thiazole: A precursor in the synthesis of various thiazole derivatives.
2-Chloro-1,3-thiazole: A related compound with similar reactivity but different substitution patterns.
Thiazole-4-carboxylic acid: Another thiazole derivative with distinct chemical properties and applications.
Uniqueness
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C5H6BrClN2OS |
|---|---|
分子量 |
257.54 g/mol |
IUPAC名 |
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide |
InChI |
InChI=1S/C5H5ClN2OS.BrH/c6-1-4(9)3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H |
InChIキー |
FMFUEYSFGNSBKR-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N)C(=O)CCl.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















